5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
Overview
Description
5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a benzene ring fused to an oxazine ring with a nitro group at the 5-position
Scientific Research Applications
5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing biologically active molecules, including potential drug candidates.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: It serves as a probe in various biological assays to study enzyme activities and cellular processes
Mechanism of Action
Future Directions
The future directions in the field of benzoxazines research could include designing inherently tough benzoxazine monomers and polybenzoxazines prepolymers to improve the flexibility of polybenzoxazines from the molecular level, and to increase the degree of chemical crosslinking between the two phases .
Biochemical Analysis
Biochemical Properties
5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain hydrolases and oxidoreductases, affecting their catalytic activities. The compound’s nitro group is particularly reactive, enabling it to participate in redox reactions and form covalent bonds with nucleophilic sites on proteins and enzymes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, it can affect the expression of genes involved in oxidative stress responses and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. The compound’s nitro group can undergo reduction, forming reactive intermediates that interact with cellular macromolecules, leading to changes in their structure and function . Furthermore, it can influence gene expression by modulating transcription factors and epigenetic markers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing antioxidant defenses and modulating immune responses . At high doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond certain concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for lipid membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications and targeting signals . This localization can affect its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one involves the reaction of 2-amino-5-nitrophenol with appropriate reagents to form the oxazine ring. This can be achieved through a series of steps including nitration, cyclization, and oxidation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and cyclization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Cyclization: The oxazine ring can be further modified through cyclization reactions
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Cyclization: Acid or base catalysts are often employed to facilitate cyclization reactions
Major Products Formed
Reduction: 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Modified oxazine derivatives
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitrophenol: A precursor in the synthesis of 5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one.
2-Hydroxy-4-nitroaniline: Another nitro-substituted aromatic compound with similar reactivity.
3-Nitro-6-aminophenol: Shares structural similarities and undergoes similar chemical reactions
Uniqueness
This compound is unique due to its fused oxazine ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new materials and studying biological systems .
Properties
IUPAC Name |
5-nitro-4H-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c11-7-4-14-6-3-1-2-5(10(12)13)8(6)9-7/h1-3H,4H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMKRYIJNBIITM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC=C2O1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444681 | |
Record name | 5-Nitro-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132522-81-7 | |
Record name | 5-Nitro-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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